molecular formula C21H20ClN3O4S B3449951 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-3-ylmethyl)acetamide

2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3449951
M. Wt: 445.9 g/mol
InChI Key: ACLWLUDHAXHXRR-UHFFFAOYSA-N
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Description

2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylsulfamoyl group, a chlorophenoxy moiety, and a pyridin-3-ylmethyl acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.

    Coupling with 2-Chlorophenol: The benzylsulfamoyl chloride is then reacted with 2-chlorophenol in the presence of a base such as triethylamine to form 4-(benzylsulfamoyl)-2-chlorophenol.

    Acetamide Formation: The final step involves the reaction of 4-(benzylsulfamoyl)-2-chlorophenol with pyridin-3-ylmethylamine and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-4-ylmethyl)acetamide
  • 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific substitution pattern and the presence of both benzylsulfamoyl and pyridin-3-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c22-19-11-18(30(27,28)25-14-16-5-2-1-3-6-16)8-9-20(19)29-15-21(26)24-13-17-7-4-10-23-12-17/h1-12,25H,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLWLUDHAXHXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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